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molecular formula C16H13NO2 B8709450 1-Amino-6,7-dimethylanthracene-9,10-dione CAS No. 3056-97-1

1-Amino-6,7-dimethylanthracene-9,10-dione

Cat. No. B8709450
M. Wt: 251.28 g/mol
InChI Key: OEKGYCGWQZJFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04770818

Procedure details

The process of Example 1 is repeated, replacing 64.3 parts of 5-nitro-1,4,4a,9a-tetrahydroanthraquinone by 71.3 parts of 5-nitro-2,3-dimethyl-1,4,4a,9a-tetrahydroanthraquinone (obtained from 1-nitronaphthoquinone and 2,3-dimethyl-1,4-butadiene by Diels-Alder reaction), to give 61.9 parts of 1-amino-6,7-dimethylanthraquinone in 99% purity, corresponding to a yield of 99% of theory.
Name
5-nitro-1,4,4a,9a-tetrahydroanthraquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-nitro-2,3-dimethyl-1,4,4a,9a-tetrahydroanthraquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+](C1C=CC=C2C=1C(=O)C1C(C2=O)CC=CC1)([O-])=O.[N+:20]([C:23]1[CH:36]=[CH:35][CH:34]=[C:33]2[C:24]=1[C:25](=[O:40])[CH:26]1[CH:31]([C:32]2=[O:37])[CH2:30][C:29]([CH3:38])=[C:28]([CH3:39])[CH2:27]1)([O-])=O>>[NH2:20][C:23]1[C:24]2[C:25](=[O:40])[C:26]3[C:31](=[CH:30][C:29]([CH3:38])=[C:28]([CH3:39])[CH:27]=3)[C:32](=[O:37])[C:33]=2[CH:34]=[CH:35][CH:36]=1

Inputs

Step One
Name
5-nitro-1,4,4a,9a-tetrahydroanthraquinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(C3CC=CCC3C(C2=CC=C1)=O)=O
Step Two
Name
5-nitro-2,3-dimethyl-1,4,4a,9a-tetrahydroanthraquinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(C3CC(=C(CC3C(C2=CC=C1)=O)C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=CC=CC=2C(C3=CC(=C(C=C3C(C12)=O)C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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